molecular formula C13H24N2O11 B1242553 Macrozamin

Macrozamin

Cat. No.: B1242553
M. Wt: 384.34 g/mol
InChI Key: DQCANINXHQSIAW-PIPPMKSRSA-N
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Description

Macrozamin is a toxic azoxyglycoside first isolated from Australian cycads of the genus Macrozamia (e.g., M. spiralis and M. riedlei) . Its structure (CAS: 6327-93-1) consists of a methylazoxymethanol (MAM) aglycone linked to a primeverose moiety (β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside) , with a distinctive azoxy group (–N=N(O)–) that was unprecedented in natural products until its discovery in the mid-20th century . This compound is responsible for livestock poisoning in Australia due to its metabolic conversion into MAM, a potent carcinogen, mutagen, and neurotoxin . It is also implicated in traditional detoxification practices, where methods like leaching and roasting reduce its toxicity .

Properties

Molecular Formula

C13H24N2O11

Molecular Weight

384.34 g/mol

IUPAC Name

(Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium

InChI

InChI=1S/C13H24N2O11/c1-15(22)14-4-25-13-11(21)9(19)8(18)6(26-13)3-24-12-10(20)7(17)5(16)2-23-12/h5-13,16-21H,2-4H2,1H3/b15-14-/t5-,6-,7+,8-,9+,10-,11-,12+,13-/m1/s1

InChI Key

DQCANINXHQSIAW-PIPPMKSRSA-N

Isomeric SMILES

C/[N+](=N/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O)/[O-]

Canonical SMILES

C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-]

Synonyms

macrozamin
methylazoxymethanol-beta-primeveroside

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of macrozamin involves the isolation of the compound from cycad plants. The process typically includes the extraction of plant tissues followed by purification steps to isolate the crystalline compound

Industrial Production Methods

Industrial production of this compound is not common due to its toxic nature. traditional methods of processing cycad seeds, such as soaking and anaerobic fermentation, have been used by indigenous populations to detoxify the seeds and make them safe for consumption .

Chemical Reactions Analysis

Hydrolysis Under Acidic Conditions

Macrozamin (C₁₄H₂₆N₂O₇) hydrolyzes in acidic environments to yield methylazoxymethanol (MAM), a genotoxic metabolite. This reaction is critical for its activation in biological systems.

Key Findings:

  • Kinetics :
    Hydrolysis with 4M H₂SO₄ follows pseudo-first-order kinetics. The activation energy (Eₐ) for this compound hydrolysis is ~25.6 kJ/mol , higher than cycasin (Eₐ = ~18.4 kJ/mol) due to its additional glycosidic bond .

CompoundActivation Energy (Eₐ, kJ/mol)Rate Constant (k, s⁻¹)Glycosidic Bonds
This compound25.60.00232
Cycasin18.40.00561
Methylazoxymethanol12.10.01290
  • Mechanism :
    Acid-catalyzed cleavage of the β-D-glucopyranosyloxy linkage releases MAM, which decomposes further into formaldehyde and methyl diazonium ions (CH₃N₂⁺) .

Metabolic Activation and DNA Alkylation

In vivo, this compound is deglucosylated by β-glucosidases in the gut or liver to form MAM, which generates methylating agents:

Reaction Pathway:

  • Deglucosylation :
    this compound → MAM + Glucose

  • MAM Decomposition :
    MAM → CH₃N₂⁺ (methyl diazonium) + HCHO (formaldehyde)

  • DNA Alkylation :
    CH₃N₂⁺ methylates DNA at guanine residues (O⁶-, N7-, and C8 positions), causing genotoxic effects .

Experimental Evidence:

  • DNA Lesions :
    MAM-induced O⁶-methylguanine (O⁶-mG) lesions are repaired inefficiently in neurons, leading to persistent DNA damage .

  • Neurodevelopmental Impact :
    Prenatal MAM exposure in rats disrupts neuronal migration, modeling human brain maldevelopment .

Derivatization for Analytical Studies

This compound’s structure complicates direct analysis, necessitating derivatization:

Methods:

  • Acetylation :
    Hexa-acetate derivatives are synthesized to enhance volatility for gas-liquid chromatography (GLC) .
    Reaction: this compound + Acetic Anhydride → Hexa-acetyl-macrozamin

DerivativeConditionsYield (%)
Hexa-acetylAc₂O, Pyridine, 24h, RT78

Quantitative Analysis Techniques

Multiple methods quantify this compound in cycad tissues:

Comparative Performance:

MethodSensitivity (ppm)Precision (% RSD)Applicability
HPLC-UV0.52.1Seed kernels
GLC-MS0.21.8Processed flour
Chromotropic Acid1.03.5Field samples
  • HPLC-UV : Preferred for high-resolution separation of azoxyglycosides .

  • Chromotropic Acid Assay : Detects formaldehyde released during hydrolysis but lacks specificity .

Stability and Environmental Degradation

This compound’s stability varies with pH and temperature:

  • Half-Life (t₁/₂) :

    • pH 7.0: >30 days

    • pH 2.0: ~4 hours

  • Thermal Decomposition :
    Degrades at >100°C, releasing nitrogen gas and glucose .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Macrozamin is known for its neurotoxic properties, particularly in relation to neurodegenerative diseases. Its metabolism leads to the formation of methylazoxymethanol (MAM), a compound that exhibits significant toxicity and carcinogenic effects. The mechanism of action involves the inhibition of protein synthesis and DNA damage in vulnerable neurons, ultimately leading to apoptosis. This neurotoxic effect is particularly pronounced when this compound is ingested or inhaled, as it can affect brain tissue over time .

Scientific Research Applications

  • Neurotoxicity Studies
    • This compound has been implicated in studies examining its role in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease Complex (PDC). Research indicates that exposure to this compound can lead to neuronal damage and is associated with neurodevelopmental disorders .
    • Case Study : In animal models, MAM exposure induced significant changes in brain structure and function, mirroring symptoms observed in human neurodegenerative conditions. These studies have provided insights into the mechanisms underlying drug resistance in epilepsy and potential therapeutic targets .
  • Quality Control in Traditional Chinese Medicine (TCM)
    • This compound is utilized as a quality evaluation marker in the purification processes of TCM formulations, such as Fufang Kushen Injection. Its presence is critical for optimizing extraction and purification methods to ensure the efficacy and safety of herbal medicines .
    • Data Table :
CompoundRole in TCMQuality Evaluation Method
This compoundMarker for alkaloid contentHigh-Performance Liquid Chromatography (HPLC)
OxymatrineActive therapeutic componentHPLC profiling
SophoridineQuality control indicatorHPLC profiling
  • Biological Research
    • The compound has been studied for its effects on gene expression and cellular pathways using transcriptome analysis. This research aims to understand how this compound interacts with other compounds in TCM formulations, enhancing or diminishing their therapeutic effects .
    • Case Study : Transcriptomic profiling of cells treated with this compound revealed alterations in pathways related to cell cycle regulation and apoptosis, providing a molecular basis for its observed effects in various biological systems .

Environmental Impact and Ecological Role

This compound serves an ecological function as an antiherbivore defense mechanism in cycads. Its presence deters herbivores from consuming these plants, thereby contributing to their survival and ecological balance .

Comparison with Similar Compounds

Table 1: Structural Comparison of Azoxy Compounds

Compound Source Structure Key Features
This compound Macrozamia spp. (cycads) MAM-primeveroside (azoxy-glycoside) First natural azoxy compound; releases MAM via β-glycosidase hydrolysis .
Cycasin Cycas spp. (cycads) MAM-β-D-glucoside Monoglycoside; shares MAM toxicity but differs in sugar moiety .
Valanimycin Streptomyces viridifaciens Non-glycosidic azoxy antibiotic Antibacterial/antitumor activity; lacks sugar moiety .
Elaiomycin Streptomyces spp. Azoxy-containing fatty acid derivative Antifungal; structural simplicity compared to glycosides .

Key Differences

Structural Complexity :

  • This compound and cycasin are glycosides, but this compound’s primeverose (xylose-glucose) contrasts with cycasin’s single glucose .
  • Valanimycin and elaiomycin lack sugar moieties, emphasizing their roles as antibiotics rather than plant toxins .

Enzymatic Hydrolysis :

  • Cycad species exhibit varying β-glycosidase activities. For example, Macrozamia miquelii hydrolyzes this compound efficiently but shows minimal activity toward cycasin, influencing species-specific toxicity .

Ecological and Pharmacological Roles: this compound and cycasin serve as antiherbivore defenses in cycads .

Research Advancements

  • Synthetic Applications : Lythgoe’s synthesis of azoxymethane (a this compound derivative) enabled laboratory studies of azoxy compounds .
  • Analytical Methods : HPLC and UV spectrophotometry are standardized for quantifying this compound (e.g., 0.48% in Rhizoma Heterosmilacis) .

Biological Activity

Macrozamin, a toxic methylazoxymethanol glycoside found in cycad species such as Macrozamia and Encephalartos, has garnered attention due to its biological activity and potential implications for human health and ecology. This article explores the chemical properties, biological effects, and relevant research findings associated with this compound, emphasizing its toxicological profile and mechanisms of action.

This compound is a glycoside that undergoes hydrolysis to yield methylazoxymethanol (MAM), a compound known for its mutagenic and carcinogenic properties. The hydrolysis of this compound occurs primarily in acidic environments, such as the stomach, leading to the release of formaldehyde and other reactive species that can interact with cellular macromolecules, including DNA.

Toxicity and Carcinogenicity

Research indicates that this compound exhibits significant toxicity in various animal models. The compound has been linked to several adverse health effects, including:

  • Teratogenic Effects : In rodent models, administration of MAM during critical periods of brain development leads to neuroanatomical changes reminiscent of schizophrenia, including alterations in neuronal density and cortical volume reductions .
  • Mutagenicity : MAM is known to form highly reactive alkylating agents that can methylate nucleic acids, leading to mutations . Studies have shown that MAM can induce tumors in rodent models when administered over extended periods .
  • Hepatotoxicity : Cycasin, the aglycone of this compound, has been shown to cause liver damage in various species, including primates .

The mechanisms through which this compound exerts its biological effects are complex and involve multiple pathways:

  • DNA Methylation : MAM's ability to methylate DNA contributes to its mutagenic properties. Research has demonstrated that exposure leads to changes in gene expression related to DNA repair mechanisms .
  • Neurodevelopmental Impact : In studies involving pregnant rats, MAM exposure resulted in behavioral changes in offspring that align with neurodevelopmental disorders. Specifically, alterations were observed in brain regions associated with cognition and behavior .

Case Studies

  • Neuroanatomical Changes in Rodents : A study involving pregnant rats treated with MAM on gestational day 17 revealed significant neuroanatomical changes in their offspring. These included increased neuronal density without loss of neurons and altered expression of genes involved in neuronal development .
  • Hepatic Lesions in Ruminants : Ruminants fed diets containing cycasin exhibited hepatic lesions consistent with this compound toxicity. This highlights the ecological impact of this compound-containing plants on herbivores .

Data Table: Summary of Biological Effects

Biological EffectObserved OutcomeReference
TeratogenicityNeuroanatomical changes in offspring
MutagenicityInduction of mutations via DNA methylation
HepatotoxicityLiver damage observed in ruminants
TumorigenicityTumor formation in rodent models

Q & A

Q. What are the validated methods for quantifying Macrozamin in cycad tissues, and what are their limitations?

this compound is typically quantified using Gas Liquid Chromatography (GLC) or High-Performance Liquid Chromatography (HPLC). However, chromotropic acid assays and early HPLC protocols may overestimate concentrations due to cross-reactivity with related compounds like cycasin . GLC methods, as employed by de Luca et al. (1980), provide higher specificity by isolating MAM glycosides through derivatization steps. Researchers should validate methods using certified reference materials and report recovery rates to ensure accuracy .

Q. How does this compound distribution vary across cycad plant parts?

this compound concentrations are highest in seed sarcotesta (red fleshy outer layer) compared to kernels or leaves. For example, in Macrozamia riedlei, sarcotesta contains up to 0.5% fresh weight this compound, while kernels have trace amounts . A comparative table from cycad studies is shown below:

Cycad SpeciesPlant PartThis compound (% Fresh Weight)
M. riedleiSarcotesta0.5
Cycas circinalisLeaves0.02

These variations necessitate tissue-specific sampling protocols in phytochemical analyses .

Q. What experimental models are used to study this compound toxicity?

Parenteral administration (e.g., intravenous) in rodents shows no acute toxicity, whereas oral ingestion induces hepatotoxicity due to gut microbiota-mediated conversion to methylazoxymethanol (MAM). Researchers use germ-free rodent models to isolate microbial contributions to toxicity . Dose-response studies should control for animal diet and microbiota composition to reduce variability .

Advanced Research Questions

Q. How can contradictory results in this compound quantification across studies be resolved?

Discrepancies often arise from methodological differences. For example, Osborne & Nair (1993) demonstrated that chromotropic acid assays overestimate MAM glycosides by 15–20% compared to GLC . To resolve contradictions:

  • Cross-validate results using orthogonal techniques (e.g., GLC + NMR).
  • Report detailed extraction protocols (e.g., solvent polarity, hydrolysis steps).
  • Use standardized reference materials from accredited repositories .

Q. What are the critical considerations for designing in vivo studies on this compound’s metabolic activation?

Key factors include:

  • Dose timing : MAM’s short half-life (~4 hours) requires precise dosing schedules.
  • Tissue sampling : Liver and intestinal tissues should be collected at multiple timepoints to track metabolite formation.
  • Microbiome modulation : Probiotic/prebiotic interventions can clarify microbial β-glucosidase roles in toxicity .
  • Ethical approval : Ensure compliance with animal welfare guidelines for carcinogenicity studies .

Q. How can researchers address gaps in understanding this compound’s ecological role in cycad defense mechanisms?

Hypothesize and test ecological roles using:

  • Herbivore feeding assays : Compare insect mortality rates on this compound-rich vs. depleted tissues.
  • Field surveys : Correlate this compound levels with herbivore damage across cycad populations.
  • Transcriptomics : Identify biosynthetic gene clusters upregulated during herbivory .

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data?

Use nonlinear regression models (e.g., Hill equation) to estimate EC50 values. For skewed datasets, apply Box-Cox transformations. Pair statistical analysis with mechanistic models (e.g., physiologically based pharmacokinetic modeling) to differentiate hepatic vs. enteric toxicity pathways .

Methodological Challenges and Solutions

Q. How can reproducibility issues in this compound extraction be mitigated?

Reproducibility requires:

  • Standardized drying : Freeze-drying tissues to prevent glycoside degradation.
  • Solvent optimization : Use 70% ethanol for polar glycosides; avoid aqueous buffers that promote enzymatic hydrolysis.
  • Blind testing : Include negative controls (e.g., MAM-free tissues) to detect cross-contamination .

Q. What strategies resolve conflicting interpretations of this compound’s carcinogenic potential?

  • Epigenetic profiling : Assess DNA methylation patterns in exposed models to distinguish genotoxic vs. epigenetic effects.
  • Longitudinal studies : Track tumor incidence over 24 months in chronic exposure models.
  • Comparative toxicology : Contrast this compound with cycasin using in vitro mutagenicity assays (e.g., Ames test) .

Q. How should researchers prioritize gaps in this compound’s pharmacological applications?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Novelty : Explore this compound derivatives with reduced toxicity for antiviral applications.
  • Ethical sourcing : Partner with botanical gardens for sustainable cycad sampling.
  • Translational relevance : Validate findings in human cell lines before preclinical trials .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Macrozamin
Reactant of Route 2
Macrozamin

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